molecular formula C16H23NO B12397769 S (+) Tolperisone-d10

S (+) Tolperisone-d10

Cat. No.: B12397769
M. Wt: 255.42 g/mol
InChI Key: FSKFPVLPFLJRQB-WDRUOUDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S (+) Tolperisone-d10: is a stable isotopic labeled form of S (+) Tolperisone. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S (+) Tolperisone-d10 involves the incorporation of deuterium into the molecular structure of S (+) Tolperisone. The process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S (+) Tolperisone-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various catalysts and solvents are employed depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Chemistry: S (+) Tolperisone-d10 is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics. Its deuterated form allows for precise tracking in nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its stable isotopic labeling helps in tracing the compound’s behavior in biological systems .

Medicine: The compound is investigated for its potential therapeutic effects, particularly in muscle relaxation and pain management. Its deuterated form provides insights into its pharmacokinetics and metabolism .

Industry: this compound is used in the development of new drugs and formulations. Its stable isotopic labeling aids in the accurate quantification and analysis of pharmaceutical compounds .

Mechanism of Action

S (+) Tolperisone-d10 exerts its effects by blocking voltage-gated sodium and calcium channels. This action leads to the inhibition of nerve impulses, resulting in muscle relaxation and pain relief. The compound’s high affinity for nervous system tissues, including the brain stem, spinal cord, and peripheral nerves, contributes to its effectiveness .

Comparison with Similar Compounds

    Tolperisone: The non-deuterated form of S (+) Tolperisone.

    Eperisone: Another muscle relaxant with a similar mechanism of action.

    Tizanidine: A muscle relaxant used for spasticity management

Uniqueness: S (+) Tolperisone-d10’s uniqueness lies in its deuterated form, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in various analytical techniques .

Properties

Molecular Formula

C16H23NO

Molecular Weight

255.42 g/mol

IUPAC Name

(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2

InChI Key

FSKFPVLPFLJRQB-WDRUOUDTSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

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